

molecular weight and formula of 2,4-Difluoro-6-iodoaniline

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Compound of Interest

Compound Name: 2,4-Difluoro-6-iodoaniline

Cat. No.: B1331585

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In-Depth Technical Guide to 2,4-Difluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2,4-Difluoro-6-iodoaniline**, a halogenated aniline derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a representative synthesis is provided.

Chemical Properties and Data

2,4-Difluoro-6-iodoaniline is a substituted aromatic amine with the chemical formula $C_6H_4F_2IN$. Its structure, featuring two fluorine atoms and an iodine atom on the aniline ring, imparts unique chemical properties that make it a valuable building block in organic synthesis. The molecular weight and other key properties are summarized in the table below. While specific experimental data for this exact isomer can be limited, the properties of its isomers, such as 2,6-Difluoro-4-iodoaniline, provide a close approximation.

Property	Value	Source
Chemical Formula	C ₆ H ₄ F ₂ IN	PubChem
Molecular Weight	~255.00 g/mol	PubChem[1]
Monoisotopic Mass	254.93565 Da	PubChem
Appearance	Expected to be a solid at room temperature	N/A
Melting Point	77-79 °C (for 2,6-Difluoro-4-iodoaniline)	ChemBK
Boiling Point	223 °C (for 2,6-Difluoro-4-iodoaniline)	ChemBK
Density	2.086 g/cm ³ (for 2,6-Difluoro-4-iodoaniline)	ChemBK
CAS Number	582319-15-1	ChemicalBook

Spectroscopic Data

While a dedicated spectrum for **2,4-Difluoro-6-iodoaniline** is not readily available in public databases, the expected spectroscopic features can be inferred from related structures.

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting.
- IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-I stretching (around 500-600 cm⁻¹).
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at approximately m/z 255, with a characteristic isotopic pattern due to the presence of iodine.

Synthesis of 2,4-Difluoro-6-iodoaniline

A specific, detailed experimental protocol for the synthesis of **2,4-Difluoro-6-iodoaniline** is not widely published. However, a plausible synthetic route can be adapted from the synthesis of structurally related compounds, such as the iodination of substituted anilines. The following is a representative protocol based on known organic chemistry principles.

Experimental Protocol: Iodination of 2,4-Difluoroaniline

This protocol describes a general method for the ortho-iodination of a difluoroaniline, which can be adapted for the synthesis of **2,4-Difluoro-6-iodoaniline**.

Materials:

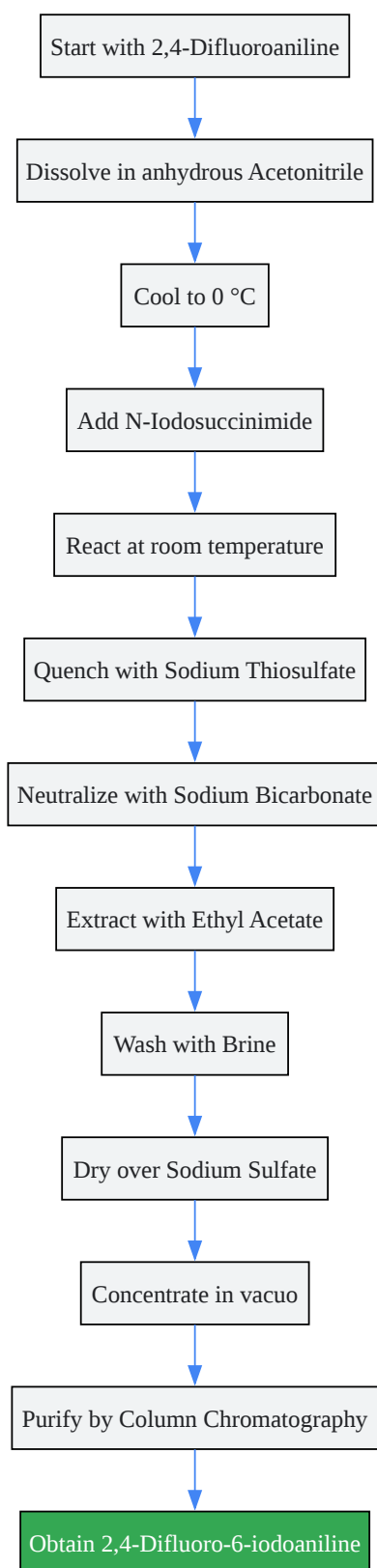
- 2,4-Difluoroaniline
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Sodium bicarbonate (aqueous solution)
- Sodium thiosulfate (aqueous solution)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous acetonitrile.
- Cool the solution to 0 °C in an ice bath.

- Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
- Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired **2,4-Difluoro-6-iodoaniline**.

Logical Workflow for Synthesis



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Caption: Synthetic workflow for **2,4-Difluoro-6-iodoaniline**.

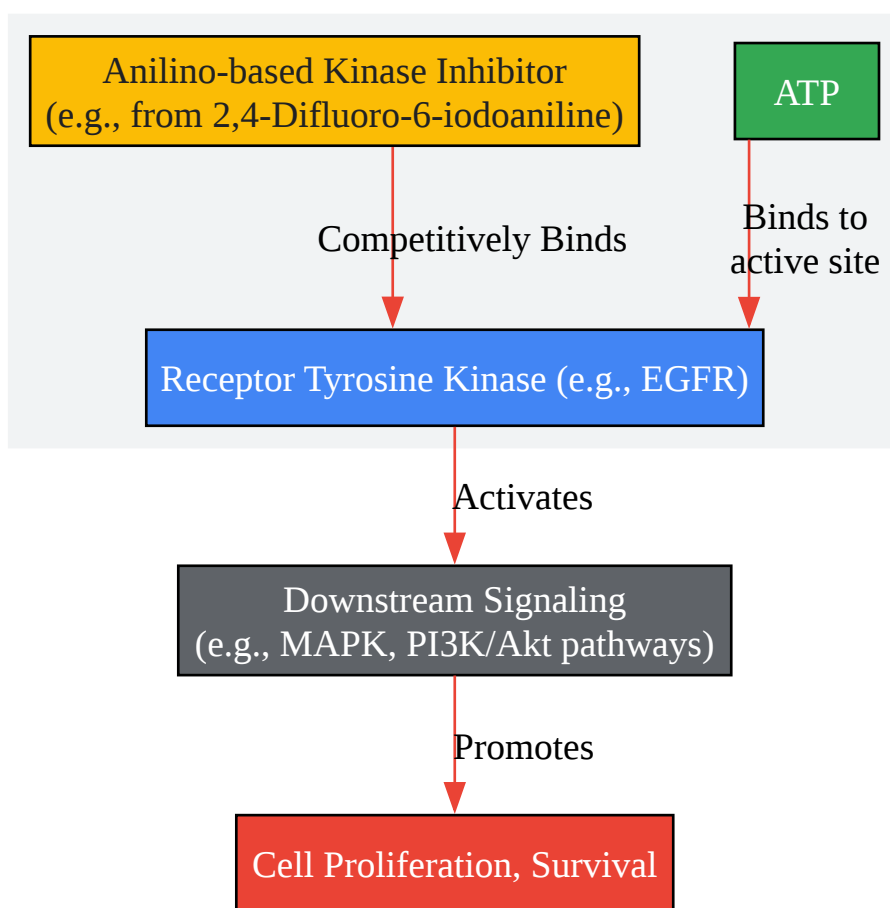
Applications in Drug Development

Halogenated anilines are important scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets and modulate the physicochemical properties of drug candidates.[2] The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom can be utilized for further chemical modifications or act as a bulky substituent to probe protein binding pockets.[3]

While specific drugs containing the **2,4-Difluoro-6-iodoaniline** moiety are not prominently reported, this scaffold is highly relevant to the development of:

- **Kinase Inhibitors:** Anilinoquinazolines and related heterocyclic structures are a well-established class of kinase inhibitors used in cancer therapy.[4][5][6] The aniline moiety often occupies the ATP-binding site of the kinase. The substitution pattern on the aniline ring is crucial for potency and selectivity. The 2,4-difluoro substitution, in particular, has been explored in the design of potent kinase inhibitors.
- **Antiviral and Anticancer Agents:** Iodoaniline derivatives have been investigated for their potential as antiviral and anticancer agents.[2][7] The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to drug-target binding affinity.

Conceptual Signaling Pathway Targeted by Anilino-based Kinase Inhibitors



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References

- 1. 2,6-Difluoro-4-iodoaniline | C₆H₄F₂IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. nbino.com [nbino.com]
- 4. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth

Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
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